N-{7-[2-(4-Nitrophenyl)hydrazinylidene]cyclohept-1-en-1-yl}acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-[2-(4-Nitrophenyl)hydrazinylidene]cyclohept-1-en-1-yl}acetamide typically involves the reaction of cycloheptanone with 4-nitrophenylhydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then acetylated using acetic anhydride to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the compound.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
N-{7-[2-(4-Nitrophenyl)hydrazinylidene]cyclohept-1-en-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted hydrazinylidene derivatives.
Scientific Research Applications
N-{7-[2-(4-Nitrophenyl)hydrazinylidene]cyclohept-1-en-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N-{7-[2-(4-Nitrophenyl)hydrazinylidene]cyclohept-1-en-1-yl}acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylidene group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-{(2E)-2-[(4-Nitrophenyl)hydrazono]propyl}acetamide: Similar structure but with a propyl group instead of a cycloheptene ring.
N-{(2E)-2-[(4-Nitrophenyl)hydrazono]ethyl}acetamide: Similar structure but with an ethyl group instead of a cycloheptene ring.
Uniqueness
N-{7-[2-(4-Nitrophenyl)hydrazinylidene]cyclohept-1-en-1-yl}acetamide is unique due to its cycloheptene ring, which imparts distinct chemical and biological properties compared to its analogs with smaller alkyl groups. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable subject for further research .
Properties
CAS No. |
62372-83-2 |
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Molecular Formula |
C15H18N4O3 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
N-[7-[(4-nitrophenyl)hydrazinylidene]cyclohepten-1-yl]acetamide |
InChI |
InChI=1S/C15H18N4O3/c1-11(20)16-14-5-3-2-4-6-15(14)18-17-12-7-9-13(10-8-12)19(21)22/h5,7-10,17H,2-4,6H2,1H3,(H,16,20) |
InChI Key |
IUMRIEABNLLXFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CCCCCC1=NNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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